(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone
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Description
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
- The fusion of benzothiazole and quinoline moieties in this compound has attracted attention due to their potential anticancer activities .
- Researchers have synthesized derivatives of this compound and evaluated their cytotoxicity against human cancer cell lines. These derivatives exhibit promising anti-proliferative effects .
- Thiazole derivatives, including those containing benzothiazole, often display antimicrobial properties. The compound’s structure suggests it may be effective against bacterial and fungal infections .
- Certain benzothiazole-based compounds have demonstrated anti-inflammatory properties. Investigating the anti-inflammatory potential of this compound could be valuable .
- Although not directly tested for anti-HIV effects, the compound’s structural features warrant investigation. Similar molecules have shown promise in combating HIV .
- Quinoline derivatives have been studied for their antitubercular activity. Considering the quinoline core in this compound, it might be worth exploring its effects against tuberculosis .
- Benzothiazole derivatives have been investigated for their neuroprotective effects. Given the compound’s unique structure, it could be relevant in neurodegenerative disease research .
Anticancer Properties
Antimicrobial and Antifungal Activity
Anti-Inflammatory Effects
Anti-HIV Activity
Antituberculosis Research
Neuroprotective and Neurodegenerative Disorders
properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c24-18(16-9-20-13-5-1-2-6-14(13)21-16)23-10-12(11-23)25-19-22-15-7-3-4-8-17(15)26-19/h1-9,12H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIZTOBMYAJWIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)OC4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone |
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